Dosulepin Sulfone Hydrochloride

Catalog No.
S13947872
CAS No.
M.F
C19H22ClNO2S
M. Wt
363.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dosulepin Sulfone Hydrochloride

Product Name

Dosulepin Sulfone Hydrochloride

IUPAC Name

(3E)-3-(5,5-dioxo-6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride

Molecular Formula

C19H22ClNO2S

Molecular Weight

363.9 g/mol

InChI

InChI=1S/C19H21NO2S.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-23(21,22)19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+;

InChI Key

BKVDSQDFYZQLTR-SJDTYFKWSA-N

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C31.Cl

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C31.Cl

Dosulepin Sulfone Hydrochloride, also known as Dothiepin Sulfoxide Hydrochloride, is a derivative of dosulepin, a tricyclic antidepressant primarily used in the treatment of depression and anxiety disorders. This compound is characterized by its dibenzothiepine structure, which includes three fused rings and a side chain, making it unique among tricyclic antidepressants. Dosulepin acts as a reuptake inhibitor for both serotonin and norepinephrine transporters, thereby increasing the availability of these neurotransmitters in the synaptic cleft and enhancing mood regulation .

  • Oxidation: This compound can be further oxidized to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids, typically in organic solvents like dichloromethane.
  • Reduction: Reduction reactions can revert dosulepin sulfoxide back to its parent compound, dosulepin, using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution can occur at the sulfoxide group, leading to various substituted derivatives.

Dosulepin Sulfone Hydrochloride exhibits biological activity primarily through its action on neurotransmitter systems. It inhibits the reuptake of norepinephrine and serotonin by blocking their respective transporters, thus increasing their levels in the brain. This mechanism is believed to contribute to its antidepressant effects. Furthermore, dosulepin also acts as an antagonist at several receptor sites, including histamine H1 receptors and muscarinic acetylcholine receptors, which may contribute to its sedative effects .

The synthesis of Dosulepin Sulfone Hydrochloride typically involves the oxidation of dosulepin using oxidizing agents under controlled conditions. The steps include:

  • Oxidation: Dothiepin is treated with an oxidizing agent (e.g., hydrogen peroxide) in an organic solvent.
  • Purification: The reaction mixture is purified through chromatographic techniques to isolate dosulepin sulfoxide.
  • Hydrochloride Formation: The sulfoxide can then be converted to its hydrochloride salt form for stability and improved solubility .

Dosulepin Sulfone Hydrochloride is primarily used in clinical settings for the treatment of major depressive disorders and anxiety-related conditions. Its efficacy is attributed to its dual action on serotonin and norepinephrine transporters. Additionally, due to its sedative properties, it may also be utilized in managing insomnia associated with depressive disorders .

Interaction studies have demonstrated that Dosulepin Sulfone Hydrochloride may have significant interactions with other medications. Co-administration with other central nervous system depressants can enhance sedative effects, leading to increased risks of respiratory depression and sedation. Furthermore, its metabolism can be affected by polymorphisms in cytochrome P450 enzymes, particularly CYP2D6, which can influence drug levels and therapeutic outcomes .

Dosulepin Sulfone Hydrochloride shares similarities with other tricyclic antidepressants but has distinct characteristics that set it apart. Below is a comparison with several similar compounds:

Compound NameStructure TypeMechanism of ActionUnique Features
AmitriptylineTricyclicSerotonin-norepinephrine reuptake inhibitorStrong antihistamine activity
ImipramineTricyclicSerotonin-norepinephrine reuptake inhibitorPotent anticholinergic effects
DoxepinTricyclicSerotonin-norepinephrine reuptake inhibitorNotable sedative properties
NortriptylineTricyclicNorepinephrine reuptake inhibitorLess sedative than other TCAs
DesipramineTricyclicNorepinephrine reuptake inhibitorMore selective for norepinephrine

Dosulepin's unique dibenzothiepine structure differentiates it from other tricyclics, offering a distinct pharmacological profile that includes additional receptor antagonism and a longer half-life compared to some of its counterparts .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

363.1059778 g/mol

Monoisotopic Mass

363.1059778 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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